2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Overview
Description
2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromobutyl group adds to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the following steps:
Formation of the Pyrido[3,2-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative and an appropriate oxazine-forming reagent.
Introduction of the Bromobutyl Group: The bromobutyl group can be introduced via a nucleophilic substitution reaction. For example, a halogenated butyl compound can be reacted with the pyrido[3,2-b][1,4]oxazine core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrido[3,2-b][1,4]oxazine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure.
Scientific Research Applications
2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrido[3,2-b][1,4]oxazine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism by which 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobutyl group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- 2-(4-iodobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- 2-(4-methylbutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Uniqueness
2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to the presence of the bromobutyl group, which can significantly influence its reactivity and biological activity. Compared to its chloro, iodo, and methyl analogs, the bromobutyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(4-bromobutyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-6-2-1-4-9-11(15)14-10-8(16-9)5-3-7-13-10/h3,5,7,9H,1-2,4,6H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAUGVNGKLJHGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCCCBr)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210846 |
Source
|
Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-64-5 |
Source
|
Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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